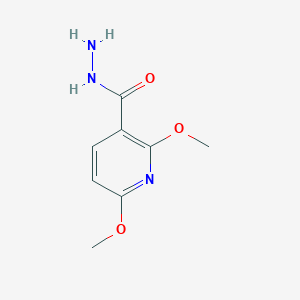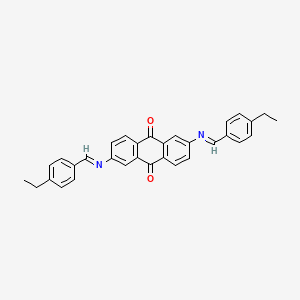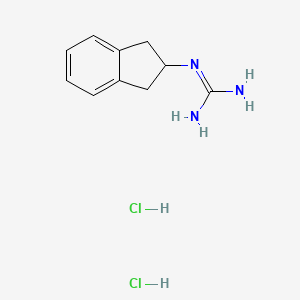
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3. It is primarily used in research settings and has various applications in chemistry, biology, and medicine. The compound is known for its unique structure, which includes a dihydroindenyl group attached to a guanidine moiety, making it a subject of interest for various scientific studies .
Méthodes De Préparation
The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride involves several steps. One common method includes the reaction of 2,3-dihydro-1H-indene with guanidine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically involve:
Temperature: Moderate heating (50-70°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic catalyst like hydrochloric acid
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Analyse Des Réactions Chimiques
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the guanidine moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dihydro-1H-inden-2-yl)guanidine: Similar structure but without the dihydrochloride salt form.
2,3-Dihydro-1H-inden-1-one derivatives: Compounds with similar dihydroindenyl groups but different functional groups attached.
Guanidine derivatives: Compounds with guanidine moieties but different substituents.
The uniqueness of this compound lies in its specific combination of the dihydroindenyl group and guanidine moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H15Cl2N3 |
|---|---|
Poids moléculaire |
248.15 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-inden-2-yl)guanidine;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c11-10(12)13-9-5-7-3-1-2-4-8(7)6-9;;/h1-4,9H,5-6H2,(H4,11,12,13);2*1H |
Clé InChI |
CWOOYXWAVXQKGQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=CC=CC=C21)N=C(N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


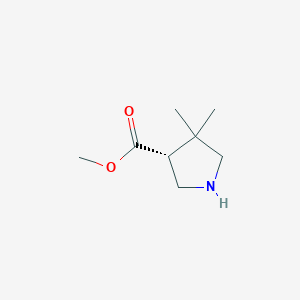
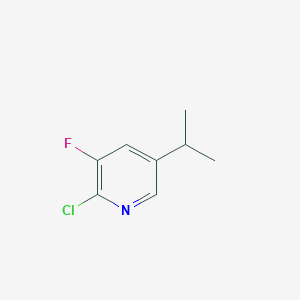
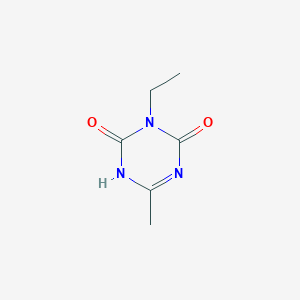
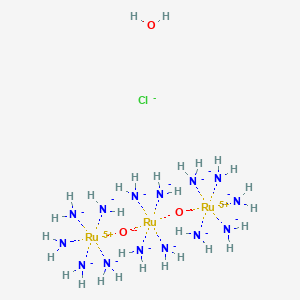

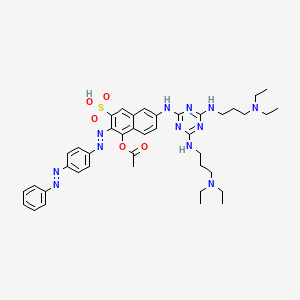
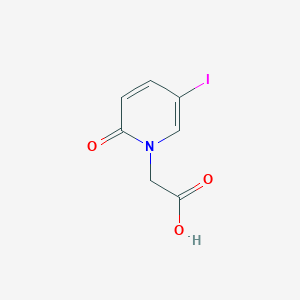

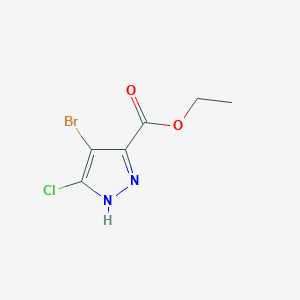
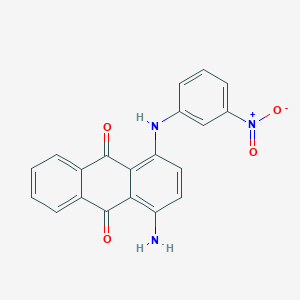
![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)
